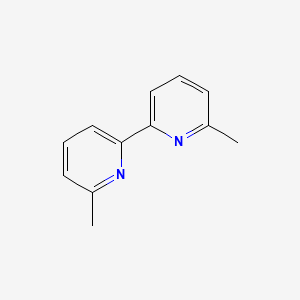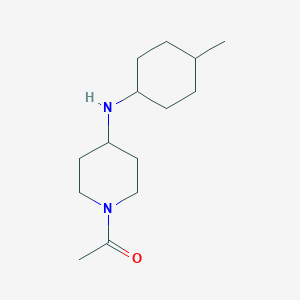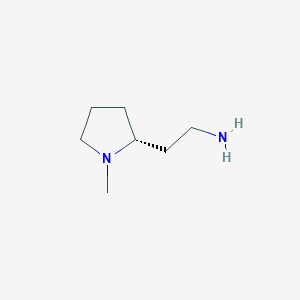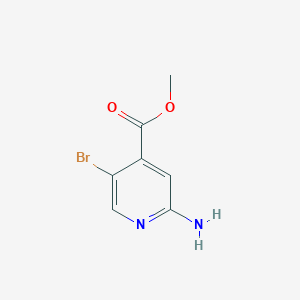
6,6'-Dimethyl-2,2'-bipyridine
Übersicht
Beschreibung
6,6’-Dimethyl-2,2’-bipyridine: is an organic heterocyclic compound with the molecular formula C12H12N2 . It is a derivative of bipyridine, where two methyl groups are substituted at the 6 and 6’ positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions such as palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) .
Wirkmechanismus
Target of Action
6,6’-Dimethyl-2,2’-bipyridine, also known as dmbp, is commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . These ions are the primary targets of dmbp. They play a crucial role in various biochemical reactions and processes, including catalysis, electron transfer, and stabilization of proteins and enzymes.
Mode of Action
The mode of action of dmbp involves its interaction with these metal ions. As a ligand, dmbp can donate a pair of electrons to form a coordinate covalent bond with the metal ions . This interaction results in the formation of metal-ligand complexes, which can influence the properties and reactivity of the metal ions, thereby affecting the biochemical reactions they are involved in.
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Homocoupling of 6-bromopicoline: One of the common methods for synthesizing 6,6’-Dimethyl-2,2’-bipyridine involves the homocoupling of 6-bromopicoline in the presence of a nickel catalyst.
Industrial Production Methods: While specific industrial production methods for 6,6’-Dimethyl-2,2’-bipyridine are not extensively documented, the above synthetic routes can be scaled up for industrial applications, ensuring appropriate reaction conditions and purification steps to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Coordination Reactions: 6,6’-Dimethyl-2,2’-bipyridine commonly forms coordination complexes with metal ions.
Oxidation and Reduction: The compound can undergo redox reactions when coordinated with metal ions, participating in electron transfer processes.
Substitution Reactions: It can also participate in substitution reactions where the methyl groups or the pyridine rings are modified under specific conditions.
Common Reagents and Conditions:
Palladium or Nickel Catalysts: Used in coupling reactions.
Solvents: DMF, DMSO, toluene.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
Metal Complexes: Coordination with metal ions results in various metal-bipyridine complexes.
Modified Bipyridines: Substitution reactions can yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand in Coordination Chemistry: 6,6’-Dimethyl-2,2’-bipyridine is widely used as a ligand to form stable complexes with transition metals, which are essential in catalysis and materials science.
Biology and Medicine:
Photosensitizers: The compound and its metal complexes are explored as photosensitizers in photodynamic therapy for cancer treatment.
Biochemical Probes: Used in studying metal-protein interactions and enzyme mechanisms.
Industry:
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: The parent compound without methyl substitutions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4 and 4’ positions.
5,5’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 5 and 5’ positions.
Uniqueness:
Steric Effects: The 6,6’-dimethyl substitution provides unique steric effects that influence the coordination geometry and stability of the metal complexes.
Electronic Properties: The methyl groups can affect the electronic properties of the bipyridine, altering its reactivity and interaction with metal ions.
Eigenschaften
IUPAC Name |
2-methyl-6-(6-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-3-7-11(13-9)12-8-4-6-10(2)14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJPGUSXUGHOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196041 | |
| Record name | 2,2'-Bipyridine, 6,6'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-80-7 | |
| Record name | 6,6′-Dimethyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4411-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Bi-2-picoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4411-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Bipyridine, 6,6'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-dimethyl-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6'-BI-2-PICOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3HZ0ZAN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6,6'-Dimethyl-2,2'-bipyridine (dmbpy) has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol.
A: this compound displays characteristic spectroscopic features:* NMR Spectroscopy: The 1H and 13C NMR spectra are sensitive to the compound's conformation and complexation with metal ions. * UV-Vis Spectroscopy: The compound absorbs strongly in the UV region and often exhibits metal-to-ligand charge-transfer (MLCT) bands in the visible region when complexed with transition metals. * IR Spectroscopy: Characteristic bands corresponding to C=N and C=C stretching vibrations of the aromatic rings are observed.
- Solvent: It is soluble in various organic solvents, but its stability can vary depending on the solvent's polarity and protic/aprotic nature.
- Temperature: Elevated temperatures can lead to decomposition, particularly in the presence of oxidizing agents.
- pH: The compound's stability may be compromised under strongly acidic or basic conditions.
A: this compound and its derivatives have found wide applications:* Coordination Chemistry: It is a versatile ligand for forming stable complexes with various transition metals, such as Ruthenium, Copper, and Palladium. * Catalysis: Its metal complexes are used as catalysts in a variety of organic reactions, including oxidation, reduction, and C-C bond formation. * Dye-Sensitized Solar Cells (DSSCs): Copper(I) complexes incorporating this compound as a ligand show promise in DSSCs due to their favorable photophysical and electrochemical properties. * Bioinorganic Chemistry: The compound serves as a building block for synthesizing artificial metalloenzymes and studying metal-biomolecule interactions.
ANone: this compound metal complexes are versatile catalysts for:
- Epoxidation: Dioxomolybdenum(VI) complexes with substituted this compound ligands exhibit high activity and selectivity in the epoxidation of cyclooctene with tert-butyl hydroperoxide.
- Cyclotrimerization: Ruthenium complexes with this compound effectively catalyze the cyclotrimerization of alkynes, demonstrating high catalytic activity and regioselectivity.
- Oxidative Heck Reactions: Palladium catalysts with this compound ligands are efficient in promoting oxidative Heck reactions with cyclohexenone, offering a route to meta-substituted phenols.
ANone: Computational methods are valuable tools for understanding the properties and reactivity of these systems:
- Density Functional Theory (DFT): DFT calculations are used to predict molecular geometries, electronic structures, optical absorption spectra, and redox potentials of this compound complexes.
- Time-Dependent DFT (TD-DFT): TD-DFT calculations provide insights into excited-state properties and electronic transitions, aiding in the design of new materials for applications like DSSCs.
ANone: Modifying the this compound structure can significantly influence its behavior:
- Substitution at the 4,4'-Positions: Introducing electron-donating or -withdrawing groups at the 4,4'-positions of the bipyridine ring can tune the electronic properties and redox potentials of its metal complexes.
- Steric Bulk: Increasing steric hindrance around the metal center by using this compound can impact the stability, reactivity, and photophysical properties of its complexes. For instance, bulky substituents can promote ligand dissociation by destabilizing the ground state complex.
- Extending the π-System: Incorporating extended π-conjugated systems into this compound-based ligands can enhance light absorption, potentially leading to improved performance in DSSCs.
ANone: Copper(I) complexes containing this compound exhibit several advantageous properties for DSSC applications:
- Favorable MLCT Absorption: They exhibit intense MLCT bands in the visible region, enabling efficient light harvesting.
- Suitable Redox Potential: The Cu(I)/Cu(II) redox potential can be tuned by modifying the bipyridine ligand, allowing for efficient electron transfer processes within the DSSC.
- Earth-Abundant Metal: Copper is a more sustainable alternative to expensive and less abundant metals like ruthenium, commonly used in DSSCs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)
![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)

![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
